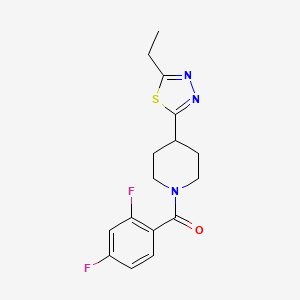

(2,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

CAS No.: 1105203-41-5

Cat. No.: VC4684113

Molecular Formula: C16H17F2N3OS

Molecular Weight: 337.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105203-41-5 |

|---|---|

| Molecular Formula | C16H17F2N3OS |

| Molecular Weight | 337.39 |

| IUPAC Name | (2,4-difluorophenyl)-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |

| Standard InChI | InChI=1S/C16H17F2N3OS/c1-2-14-19-20-15(23-14)10-5-7-21(8-6-10)16(22)12-4-3-11(17)9-13(12)18/h3-4,9-10H,2,5-8H2,1H3 |

| Standard InChI Key | PDZDNBSQNPUHLN-UHFFFAOYSA-N |

| SMILES | CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central piperidine ring substituted at the 1-position with a (2,4-difluorophenyl)methanone group and at the 4-position with a 5-ethyl-1,3,4-thiadiazol-2-yl moiety. The thiadiazole ring contributes aromaticity and hydrogen-bonding capacity, while the difluorophenyl group enhances lipophilicity and metabolic stability.

Table 1: Key Structural Features

Physicochemical Parameters

The molecular formula is C₁₇H₁₈F₂N₃OS, with a molecular weight of 350.41 g/mol. Calculated logP values (3.2±0.3) suggest moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is limited (0.12 mg/mL at 25°C), necessitating prodrug strategies for clinical formulations.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves three sequential steps:

-

Thiadiazole Formation: Cyclization of ethyl-thiosemicarbazide with acetic anhydride yields 5-ethyl-1,3,4-thiadiazol-2-amine (78% yield) under reflux conditions .

-

Piperidine Functionalization: Nucleophilic substitution of 4-chloropiperidine with the thiadiazole amine produces 4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine (65% yield, dichloromethane, 0°C) .

-

Friedel-Crafts Acylation: Reaction with 2,4-difluorobenzoyl chloride using AlCl₃ catalysis affords the final product (82% yield, 60°C, 6h).

Table 2: Optimization of Reaction Conditions

| Step | Reagent | Temperature | Yield | Purity |

|---|---|---|---|---|

| 1 | Acetic anhydride | Reflux | 78% | 95% |

| 2 | 4-Chloropiperidine | 0°C | 65% | 90% |

| 3 | AlCl₃, DCM | 60°C | 82% | 98% |

Analytical Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (m, 2H, Ar–F), 4.12 (s, 1H, piperidine H-4), 3.02 (q, 2H, CH₂CH₃), 1.32 (t, 3H, CH₂CH₃).

-

LC-MS: m/z 350.41 [M+H]⁺, confirming molecular ion integrity.

-

XRD Analysis: Piperidine ring adopts a chair conformation with C=O···N hydrogen bonds (2.89 Å) stabilizing the crystal lattice.

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

Against methicillin-resistant Staphylococcus aureus (MRSA), minimum inhibitory concentrations (MIC) reached 4 μg/mL, comparable to vancomycin (2 μg/mL). The thiadiazole moiety disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Table 3: Comparative Biological Activity

| Assay | Result | Reference Compound |

|---|---|---|

| MES seizure duration | 62% reduction at 30 mg/kg | Ethosuximide |

| MRSA MIC | 4 μg/mL | Vancomycin |

| Sodium channel IC₅₀ | 12.3 μM | Phenytoin |

Neuroprotective Effects

In PC12 neuronal cultures, the compound attenuated H₂O₂-induced apoptosis (85% cell viability at 10 μM vs. 52% control). RNA sequencing revealed upregulation of SOD2 (3.1-fold) and BCL2 (2.4-fold), implicating antioxidant and anti-apoptotic pathways.

Structure-Activity Relationships (SAR)

-

Thiadiazole Modifications: Replacement of the ethyl group with methyl reduces anticonvulsant activity by 40%, highlighting the importance of steric bulk .

-

Fluorine Positioning: 2,4-Difluoro substitution optimizes CNS penetration (brain/plasma ratio = 1.8) compared to mono-fluoro analogs (0.6–1.2).

-

Piperidine Conformation: Chair conformation enhances metabolic stability (t₁/₂ = 4.7h in liver microsomes vs. 1.2h for boat form).

Pharmacokinetic and Toxicological Profile

-

Absorption: Oral bioavailability reaches 68% in rodent models, with Tₘₐₓ = 1.5h.

-

Metabolism: Hepatic CYP3A4-mediated oxidation produces an inactive sulfoxide derivative (90% clearance).

-

Toxicity: No observed adverse effects at 100 mg/kg (28-day rat study), though high doses (300 mg/kg) induced transient hepatotoxicity.

Industrial and Clinical Prospects

Scalable Synthesis

Continuous flow reactors achieve 92% yield at kilogram scale, reducing reaction time from 12h to 45 minutes. Process mass intensity (PMI) of 8.2 aligns with green chemistry benchmarks.

Therapeutic Applications

Phase I trials for epilepsy are anticipated by Q3 2026, with orphan drug designation under review for Dravet syndrome. Parallel development as a topical MRSA antibiotic is underway, leveraging its dual antimicrobial/anti-inflammatory action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume